molecular formula C13H21NO3 B2468172 1-(2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one CAS No. 2175226-13-6

1-(2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one

Cat. No.: B2468172
CAS No.: 2175226-13-6
M. Wt: 239.315
InChI Key: XDGCXKSQNVLCTM-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyl-1,8-dioxa-4-azaspiro[55]undecan-4-yl)prop-2-en-1-one is a spiro compound characterized by its unique structure, which includes a spirocyclic framework with both oxygen and nitrogen heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one typically involves the formation of the spirocyclic framework through a series of organic reactions. One common method includes the acetalization of a precursor compound followed by transthioacetalization processes . The reaction conditions often involve the use of catalysts such as l-proline to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one is unique due to its specific combination of oxygen and nitrogen heteroatoms within the spirocyclic structure. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2,2-dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-4-11(15)14-8-12(2,3)17-13(9-14)6-5-7-16-10-13/h4H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGCXKSQNVLCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC2(O1)CCCOC2)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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